Cas no 1095030-39-9 (4-[Ethyl(methyl)amino]pyridine-2-carboxylic acid)

4-[Ethyl(methyl)amino]pyridine-2-carboxylic acid is a versatile organic compound with notable applications in medicinal chemistry. This compound exhibits excellent stability and can be used as a building block for synthesizing diverse pharmaceuticals. Its unique chemical structure enables efficient synthetic transformations, making it a valuable intermediate in drug development. The compound's functionality as a carboxylic acid and its ability to form stable amine groups contribute to its utility in creating complex molecular structures.
4-[Ethyl(methyl)amino]pyridine-2-carboxylic acid structure
1095030-39-9 structure
Product Name:4-[Ethyl(methyl)amino]pyridine-2-carboxylic acid
CAS No:1095030-39-9
MF:C9H12N2O2
MW:180.203782081604
CID:5263135
Update Time:2025-06-18

4-[Ethyl(methyl)amino]pyridine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-[ethyl(methyl)amino]pyridine-2-carboxylic acid
    • 4-[ethyl(methyl)amino]pyridine-2-carboxylicacid
    • 2-Pyridinecarboxylic acid, 4-(ethylmethylamino)-
    • 4-[Ethyl(methyl)amino]pyridine-2-carboxylic acid
    • Inchi: 1S/C9H12N2O2/c1-3-11(2)7-4-5-10-8(6-7)9(12)13/h4-6H,3H2,1-2H3,(H,12,13)
    • InChI Key: HXGARLPWIFWIMG-UHFFFAOYSA-N
    • SMILES: OC(C1C=C(C=CN=1)N(C)CC)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 185
  • XLogP3: 1.2
  • Topological Polar Surface Area: 53.4

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Additional information on 4-[Ethyl(methyl)amino]pyridine-2-carboxylic acid

Introduction to 4-[Ethyl(methyl)amino]pyridine-2-carboxylic acid (CAS No. 1095030-39-9)

4-[Ethyl(methyl)amino]pyridine-2-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1095030-39-9, is a significant compound in the realm of pharmaceutical and biochemical research. This compound belongs to the pyridine carboxylic acid class, characterized by its unique structural framework that combines a pyridine ring with an ethyl(methyl)amino substituent and a carboxylic acid functional group. The structural configuration of this molecule imparts distinct chemical properties, making it a valuable intermediate in the synthesis of various pharmacologically active agents.

The 4-[Ethyl(methyl)amino]pyridine-2-carboxylic acid molecule exhibits a high degree of versatility, which has been leveraged in multiple research domains. Its pyridine core is a well-documented scaffold in medicinal chemistry, frequently utilized in the development of drugs targeting neurological disorders, infectious diseases, and cancer. The presence of the ethyl(methyl)amino group enhances the compound's ability to interact with biological targets, thereby influencing its pharmacokinetic and pharmacodynamic profiles.

In recent years, there has been growing interest in exploring the potential applications of 4-[Ethyl(methyl)amino]pyridine-2-carboxylic acid in the field of drug discovery. Researchers have been investigating its role as a precursor in synthesizing novel therapeutic agents. For instance, studies have demonstrated its utility in developing small-molecule inhibitors that modulate enzyme activity relevant to metabolic pathways. These inhibitors hold promise for treating conditions such as diabetes and hyperlipidemia by targeting key enzymes like acetyl-CoA carboxylase and fatty acid synthase.

The carboxylic acid moiety in 4-[Ethyl(methyl)amino]pyridine-2-carboxylic acid provides a reactive site for further functionalization, enabling the creation of derivatives with enhanced biological activity. This property has been exploited in designing molecules with improved solubility and binding affinity to therapeutic targets. For example, researchers have synthesized derivatives of this compound that exhibit potent antiviral properties, showing efficacy against RNA viruses by inhibiting viral protease enzymes.

Moreover, the structural features of 4-[Ethyl(methyl)amino]pyridine-2-carboxylic acid make it an attractive candidate for use in medicinal chemistry libraries. High-throughput screening (HTS) campaigns have utilized this compound as a hit molecule, leading to the identification of lead compounds with therapeutic potential. Such libraries are instrumental in accelerating drug discovery pipelines, allowing researchers to rapidly identify molecules with desirable pharmacological properties.

Recent advancements in computational chemistry have further enhanced the utility of 4-[Ethyl(methyl)amino]pyridine-2-carboxylic acid. Molecular docking studies have been conducted to predict its interactions with various biological targets, providing insights into its potential mechanisms of action. These studies have revealed that the compound can bind to proteins involved in signal transduction pathways, suggesting its potential as an adjuvant therapy for chronic inflammatory diseases.

The synthesis of 4-[Ethyl(methyl)amino]pyridine-2-carboxylic acid has also been optimized for scalability and efficiency. Multi-step synthetic routes have been developed that minimize byproduct formation while maintaining high yields. These methodologies are crucial for industrial-scale production, ensuring that pharmaceutical companies can access sufficient quantities of the compound for preclinical and clinical studies.

In conclusion, 4-[Ethyl(methyl)amino]pyridine-2-carboxylic acid (CAS No. 1095030-39-9) represents a promising compound with diverse applications in pharmaceutical research. Its unique structural features and reactivity make it a valuable building block for synthesizing novel therapeutic agents. As research continues to uncover new biological targets and mechanisms, the potential uses for this compound are expected to expand further, contributing to advancements in drug discovery and development.

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